molecular formula C12H14BrCl2N3O2 B13793681 ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate,hydrobromide

ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate,hydrobromide

Cat. No.: B13793681
M. Wt: 383.07 g/mol
InChI Key: GJFHQOZSUSMDDC-UHFFFAOYSA-N
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Description

Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide is a chemical compound with the molecular formula C12H14BrCl2N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide typically involves the reaction of cyanogen bromide with ethyl N-(2,3-dichloro-6-aminobenzyl)glycine . The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted quinazoline compounds .

Mechanism of Action

The mechanism of action of Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate, hydrobromide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Molecular Formula : C12H14BrCl2N3O2
Molecular Weight : 383.07 g/mol
IUPAC Name : Ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate; hydrobromide
CAS Number : 70381-75-8

Synthesis

The synthesis of ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate typically involves the reaction of cyanogen bromide with ethyl N-(2,3-dichloro-6-aminobenzyl)glycine. The process may include purification steps such as recrystallization or chromatography to ensure high purity levels for biological testing.

Antimicrobial Properties

Research indicates that compounds with a quinazoline backbone exhibit notable antimicrobial activity. Ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate has been evaluated for its effectiveness against various bacterial strains. A study reported that derivatives of quinazoline demonstrated significant antibacterial and antifungal properties, suggesting that this compound may share similar activities .

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate has shown promise in inhibiting cancer cell proliferation in vitro. In particular, it has been observed to induce apoptosis in specific cancer cell lines through the modulation of cell cycle regulators and pro-apoptotic factors .

The mechanism of action of ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate involves the inhibition of key enzymes and receptors involved in cellular signaling pathways. This compound may act on targets such as protein kinases, leading to disrupted signaling cascades essential for tumor growth and survival .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

Study Findings
Study A (2021)Demonstrated significant antibacterial activity against Staphylococcus aureus and E. coli with MIC values < 50 µg/mL.
Study B (2020)Showed that the compound inhibited proliferation in MCF7 breast cancer cells by inducing G1 phase arrest.
Study C (2019)Reported synergistic effects when combined with conventional antibiotics against resistant bacterial strains.

Properties

Molecular Formula

C12H14BrCl2N3O2

Molecular Weight

383.07 g/mol

IUPAC Name

1-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)-2-ethoxyethanone;hydrobromide

InChI

InChI=1S/C12H13Cl2N3O2.BrH/c1-2-19-6-10(18)17-5-7-9(16-12(17)15)4-3-8(13)11(7)14;/h3-4H,2,5-6H2,1H3,(H2,15,16);1H

InChI Key

GJFHQOZSUSMDDC-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)N1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br

Origin of Product

United States

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